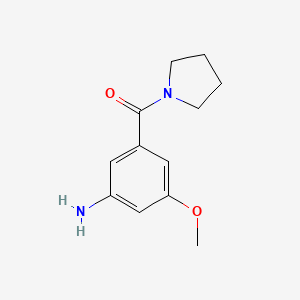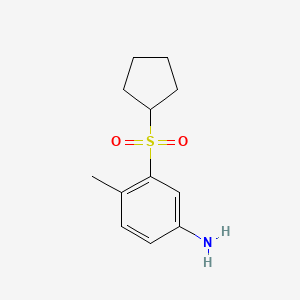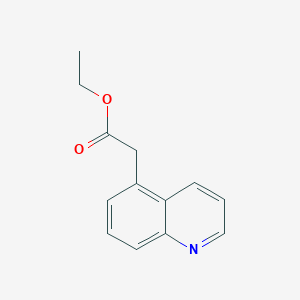![molecular formula C10H14ClN5 B1459142 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride CAS No. 1423031-95-1](/img/structure/B1459142.png)
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
Übersicht
Beschreibung
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride is a compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Wirkmechanismus
Target of Action
Similar compounds have been found to target c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
It’s suggested that similar compounds inhibit the activity of their target kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can disrupt several cellular processes, including cell growth, survival, and angiogenesis .
Pharmacokinetics
Similar compounds have been found to have favorable pharmacodynamic and pharmacokinetic attributes .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and biomolecules, including those involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent anti-tumor activity by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of c-Met kinase, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . This inhibition leads to the suppression of cell proliferation and survival signals. Additionally, the compound has been shown to induce the expression of pro-apoptotic genes and inhibit anti-apoptotic proteins, thereby promoting programmed cell death . The molecular interactions of this compound with other biomolecules further contribute to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, including proliferation and migration . The potential for resistance development and degradation products should be considered in long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be efficiently taken up by cells through active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method is advantageous as it reduces the number of purification steps and minimizes the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride apart is its unique combination of the triazolo[4,3-a]pyrazine core with the piperidine moiety, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;/h5-8,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYKPNMENQUFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)

![2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)


![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)




